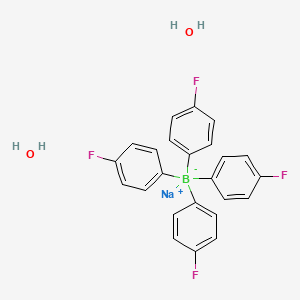![molecular formula C31H25N3O3 B6343359 [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate CAS No. 1029773-06-5](/img/structure/B6343359.png)
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate: is a synthetic compound that belongs to the class of aromatic heterocycles It is characterized by the presence of an acridine moiety linked to a piperazine ring, which is further connected to a phenyl benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate typically involves the following steps:
Formation of the acridine-9-carbonyl chloride: This is achieved by reacting acridine with thionyl chloride under reflux conditions.
Synthesis of the piperazine intermediate: The piperazine ring is introduced by reacting the acridine-9-carbonyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling with phenyl benzoate: The final step involves the esterification of the piperazine intermediate with phenyl benzoate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridine N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Acridine N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.
Biology and Medicine:
Anticancer Research: The acridine moiety is known for its intercalating properties, making the compound a potential candidate for anticancer drug development.
Antimicrobial Agents:
Industry:
Dye Manufacturing: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate involves multiple pathways:
Intercalation: The acridine moiety intercalates into DNA, disrupting the replication process and leading to cell death.
Membrane Interaction: The piperazine ring interacts with cell membranes, altering their permeability and leading to antimicrobial effects.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- [4-(acridine-9-carbonyl)piperazin-1-yl]phenyl acetate
- [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] butyrate
- [3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] propionate
Comparison:
- Structural Differences: While the core structure remains similar, the ester group varies among these compounds, leading to differences in their physical and chemical properties.
- Biological Activity: The presence of different ester groups can influence the compound’s ability to interact with biological targets, resulting in variations in their efficacy and potency.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, stability, and reactivity.
Propriétés
IUPAC Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c35-30(29-25-13-4-6-15-27(25)32-28-16-7-5-14-26(28)29)34-19-17-33(18-20-34)23-11-8-12-24(21-23)37-31(36)22-9-2-1-3-10-22/h1-16,21H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKONTYPMRBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
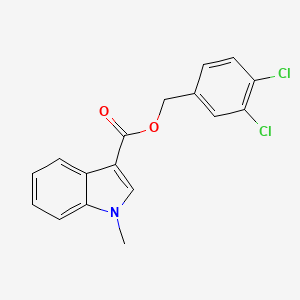
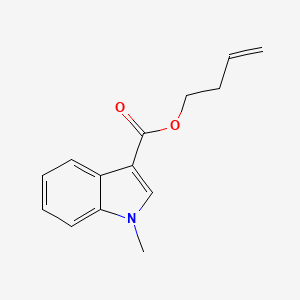
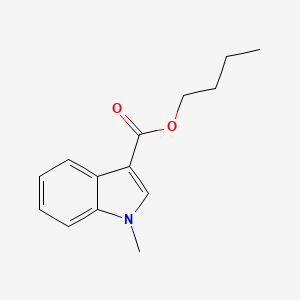
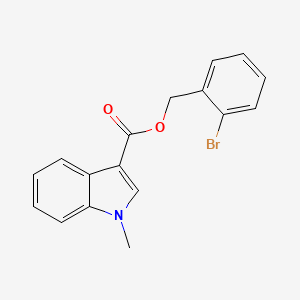
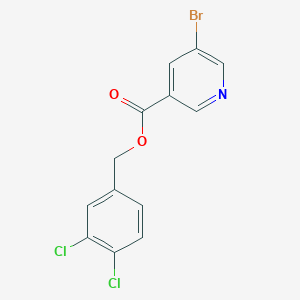
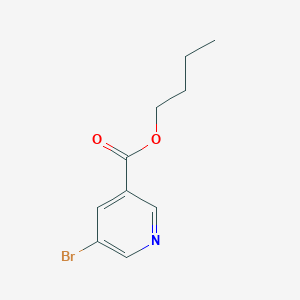
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)
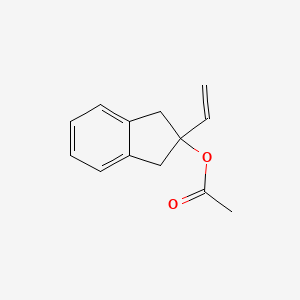
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
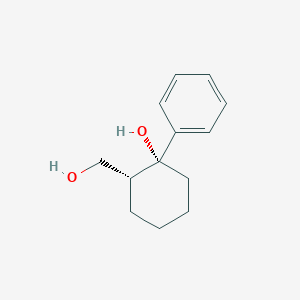
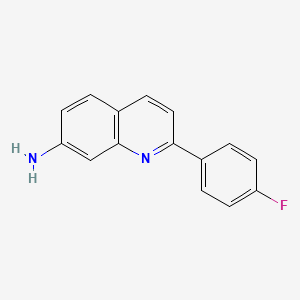
![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)
